molecular formula C24H30O3 B15467592 Decyl 4-benzoylbenzoate CAS No. 53912-03-1

Decyl 4-benzoylbenzoate

Cat. No.: B15467592
CAS No.: 53912-03-1
M. Wt: 366.5 g/mol
InChI Key: VVWNRIJAWRHLTP-UHFFFAOYSA-N
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Description

Decyl 4-benzoylbenzoate is a synthetic organic compound with the molecular formula C₂₄H₃₀O₃ . This ester derivative of 4-benzoylbenzoic acid features a decyl alkyl chain, a structural characteristic often associated with the development of advanced materials. Compounds of this class are frequently investigated in material science for their potential role as intermediates in organic synthesis or as molecular components in the engineering of liquid crystal systems . The benzophenone moiety within its structure is a feature of interest in photochemical research. Researchers value this compound for exploring structure-property relationships in soft matter and for developing novel functional materials. This product is designated "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

CAS No.

53912-03-1

Molecular Formula

C24H30O3

Molecular Weight

366.5 g/mol

IUPAC Name

decyl 4-benzoylbenzoate

InChI

InChI=1S/C24H30O3/c1-2-3-4-5-6-7-8-12-19-27-24(26)22-17-15-21(16-18-22)23(25)20-13-10-9-11-14-20/h9-11,13-18H,2-8,12,19H2,1H3

InChI Key

VVWNRIJAWRHLTP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCOC(=O)C1=CC=C(C=C1)C(=O)C2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues in Benzoate Esters

Benzoate esters vary by alkyl chain length, substituent type, and branching. Key comparisons include:

Compound CAS # Molecular Formula Substituent Key Characteristics
Decyl 4-benzoylbenzoate Not available C₂₄H₃₀O₃ Benzoyl (C₆H₅CO-) Likely hydrophobic, UV-absorbing
Decyl 4-hydroxybenzoate 69679-30-7 C₁₇H₂₆O₃ Hydroxyl (-OH) Antimicrobial, used in preservatives
Methyl benzoate 93-58-3 C₈H₈O₂ Methyl (-CH₃) Fragrance agent, low toxicity
Phenyl benzoate 93-99-2 C₁₃H₁₀O₂ Phenyl (C₆H₅-) High melting point, polymer additive
(4-Decoxyphenyl) 4-butoxybenzoate 61313-97-1 C₂₇H₃₈O₄ Butoxy (-OC₄H₉), Decoxy (-OC₁₀H₂₁) Long-chain ester, potential plasticizer

Key Findings :

  • Substituent Effects : The benzoyl group in this compound may enhance UV stability compared to hydroxyl or alkoxy groups .
  • Chain Length : Longer alkyl chains (e.g., decyl vs. methyl) increase hydrophobicity and reduce volatility .
Influence of Alkyl Chain Length

Alkyl chain length significantly impacts applications:

  • Decyl derivatives (e.g., decyl acrylate, CAS 2156-96-9 ) exhibit low water solubility and are used in adhesives or coatings.
  • Shorter chains (e.g., methyl benzoate) are volatile and suited for fragrances .

Data Insight :

Property This compound (Inferred) Decyl Acrylate Methyl Benzoate
Water Solubility Very low Insoluble 0.3 g/L
Boiling Point High (>300°C) 245°C 199°C
Functional Group Variations
  • Benzoyl vs. Hydroxyl : Benzoyl groups (electron-withdrawing) may reduce reactivity compared to hydroxyl groups (electron-donating), affecting degradation pathways .
  • Acrylate vs. Benzoate : Decyl acrylate (C₁₃H₂₄O₂) has a reactive double bond, making it polymerizable, unlike saturated benzoates.

Q & A

Q. What are the optimal synthetic pathways for producing Decyl 4-benzoylbenzoate with high yield and purity?

this compound can be synthesized via esterification between 4-benzoylbenzoic acid and decanol under acidic catalysis. Key steps include:

  • Reagent selection : Use sulfuric acid or p-toluenesulfonic acid as catalysts to enhance reaction efficiency .
  • Temperature control : Maintain reflux conditions (110–130°C) to drive the reaction while avoiding decomposition.
  • Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate the product .
  • Yield optimization : Monitor reaction progress via thin-layer chromatography (TLC) to minimize side products like unreacted decanol or dimerized esters.

Q. Which analytical techniques are most reliable for structural characterization of this compound?

  • NMR spectroscopy : Use 1^1H and 13^13C NMR to confirm ester bond formation and aromatic substitution patterns. Key signals include:
    • Ester carbonyl at ~168–170 ppm in 13^13C NMR.
    • Decyl chain protons (δ 0.8–1.5 ppm in 1^1H NMR) .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion ([M+H]⁺) and fragmentation patterns.
  • HPLC : Assess purity (>98%) using a C18 column with UV detection at 254 nm .

Q. How should researchers evaluate the stability of this compound under varying storage conditions?

  • Thermal stability : Conduct thermogravimetric analysis (TGA) to determine decomposition temperatures.
  • Photostability : Expose samples to UV light (λ = 254–365 nm) and monitor degradation via HPLC .
  • pH sensitivity : Test solubility and hydrolysis rates in buffers (pH 2–12) to identify labile conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound analogs?

  • Dose-response studies : Perform cytotoxicity assays (e.g., MTT) across multiple cell lines to differentiate specific effects from nonspecific toxicity .
  • Mechanistic validation : Use molecular docking to predict interactions with target enzymes (e.g., cytochrome P450) and validate via enzyme inhibition assays .
  • Batch variability : Compare results across synthesized batches to rule out impurities as confounding factors .

Q. What experimental models are suitable for studying this compound’s interaction with biological membranes?

  • Liposome assays : Prepare phosphatidylcholine liposomes and measure membrane disruption via fluorescence dye leakage (e.g., calcein release) .
  • Langmuir monolayers : Analyze surface pressure-area isotherms to assess insertion into lipid layers .
  • In vitro permeability : Use Caco-2 cell monolayers to simulate intestinal absorption and quantify transport rates .

Q. How can computational methods predict the reactivity of this compound in novel chemical environments?

  • DFT calculations : Optimize molecular geometry and calculate frontier orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack .
  • Molecular dynamics (MD) : Simulate interactions with solvents (e.g., DMSO, water) to estimate solubility and aggregation tendencies .

Q. What are the challenges in designing ecotoxicological assays for this compound?

  • Aquatic toxicity : Use Daphnia magna or zebrafish embryos to assess acute/chronic effects, accounting for ester hydrolysis products .
  • Bioaccumulation : Measure logP values (octanol-water partition coefficient) to predict environmental persistence .
  • Degradation pathways : Perform photolysis or microbial degradation studies under simulated environmental conditions .

Methodological Considerations Table

Parameter Recommended Technique Key References
Synthesis yieldReflux with acidic catalyst, TLC monitoring
Purity assessmentHPLC (C18, UV 254 nm)
Membrane interactionLiposome fluorescence assays
Environmental impactDaphnia magna toxicity testing
Computational modelingDFT for reactivity prediction

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